Diethylene glycol diethyl ether

Catalog No.
S563980
CAS No.
112-36-7
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol diethyl ether

CAS Number

112-36-7

Product Name

Diethylene glycol diethyl ether

IUPAC Name

1-ethoxy-2-(2-ethoxyethoxy)ethane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3

InChI Key

RRQYJINTUHWNHW-UHFFFAOYSA-N

SMILES

CCOCCOCCOCC

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Very soluble in ethanol, organic solvents; soluble in ethyl ether
Soluble in hydrocarbons
Infinite /1.0X10+6 mg/L/ solubility water at 25 °C
Solubility in water: very good

Synonyms

1,1’-Oxybis-2-ethoxy-ethane; Ether bis(2-Ethoxyethyl); 1,1’-Oxybis(2-ethoxy)ethane; 1-Ethoxy-2-(2-ethoxyethoxy)ethane; 2-(2-Ethoxyethoxy)-1-ethoxyethane; 2-Ethoxyethyl ether; 3,6,9-Trioxaundecane; B 0767; Bis(2-ethoxyethyl) ether; DEDG; Diethyl Carbi

Canonical SMILES

CCOCCOCCOCC

High Boiling Solvent:

  • Due to its high boiling point (188°C) [National Center for Biotechnology Information, PubChem, ], Diethylene glycol diethyl ether acts as a suitable solvent for various reactions and processes requiring elevated temperatures.
  • This makes it valuable in research involving heat-sensitive compounds or reactions needing prolonged heating without solvent evaporation.

X-ray Crystallography:

  • Diethylene glycol diethyl ether plays a crucial role in X-ray crystallography, a technique for determining the three-dimensional structure of molecules.
  • Its ability to form high-quality crystals of proteins, nucleic acids, and other biomolecules makes it a valuable crystallization solvent for these studies [Biosynth, FD62556 | 112-36-7 | Diethylene Glycol Diethyl Ether, ].

Other Applications:

  • Beyond the aforementioned, Diethylene glycol diethyl ether finds use in various other scientific research applications, including:
    • Cell culture: As a component of cell culture media, supporting cell growth and differentiation [Sigma-Aldrich, Diethylene glycol diethyl ether, ].
    • Analytical chemistry: Employed for various analytical techniques due to its miscibility with water and several organic solvents.
    • Environmental research: Used in studies investigating the environmental fate and behavior of various chemicals.

Diethylene glycol diethyl ether is a colorless, viscous liquid with the chemical formula C8H18O3C_8H_{18}O_3. It is also known by several synonyms, including bis(2-ethoxyethyl) ether and diethyldiglycol. The compound has a molar mass of 162.23 g/mol and exhibits properties such as a boiling point of 189 °C and a flash point of 71 °C, indicating its flammability and potential for forming explosive vapor-air mixtures above its flash point .

Diethylene glycol diethyl ether is soluble in water at 20 °C and has a vapor pressure of 0.5 hPa at the same temperature. Its density is approximately 0.91 g/cm³ .

, primarily as a solvent or reagent in organic synthesis. It can undergo hydrolysis to form diethylene glycol and ethanol under acidic or basic conditions. Additionally, it may react with strong oxidizing agents, which can lead to the formation of peroxides, posing risks during storage and handling .

Diethylene glycol diethyl ether can be synthesized through several methods:

  • Etherification: This involves reacting diethylene glycol with ethanol in the presence of an acid catalyst.
  • Transetherification: This method includes exchanging the ethyl group from another ether compound with diethylene glycol.

Both methods require controlled conditions to minimize the formation of byproducts and ensure high purity levels .

Diethylene glycol diethyl ether is utilized in various applications:

  • Solvent: It serves as a solvent for reactions performed at elevated temperatures and is particularly useful in organic synthesis.
  • Preparation of Nitrocellulose: The compound is involved in the formulation of nitrocellulose, which has applications in explosives and coatings.
  • Chemical Intermediate: It acts as an intermediate in the production of other chemical compounds .

Diethylene glycol diethyl ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Diethylene GlycolC4H10O3C_4H_{10}O_3A colorless, odorless liquid used primarily as an antifreeze agent.
Ethylene GlycolC2H6O2C_2H_6O_2Commonly used as an antifreeze and coolant; less viscous than diethylene glycol diethyl ether.
Triethylene GlycolC6H14O4C_6H_{14}O_4Similar properties but with three ethylene groups; used in plastics and resins.
Tetraethylene GlycolC8H18O5C_8H_{18}O_5Higher molecular weight; used as a plasticizer and in hydraulic fluids.

Diethylene glycol diethyl ether's unique structure allows it to function effectively as a solvent while also being involved in various

Physical Description

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992)
NKRA; Liquid
Colorless liquid; [Hawley]
COLOURLESS VISCOUS LIQUID.

Color/Form

Colorless liquid

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

162.125594432 g/mol

Monoisotopic Mass

162.125594432 g/mol

Boiling Point

372 °F at 760 mmHg (NTP, 1992)
188 °C
189 °C

Flash Point

130 °F (NTP, 1992)
180 °F (82 °C) (Open Cup)
71 °C c.c.

Heavy Atom Count

11

Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 5.6

Density

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float
0.907 at 20 °C/4 °C
Relative density (water = 1): 0.91

LogP

0.39 (LogP)
log Kow = 0.39
0.39

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-47.7 °F (NTP, 1992)
-45 °C
-44 °C

UNII

ZH086O935Z

GHS Hazard Statements

Aggregated GHS information provided by 350 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 350 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 329 of 350 companies with hazard statement code(s):;
H315 (41.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.54 mmHg at 77 °F (NTP, 1992)
0.52 [mmHg]
0.520 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 79

Pictograms

Irritant

Irritant

Other CAS

112-36-7

Wikipedia

Diethylene_glycol_diethyl_ether

Methods of Manufacturing

REACTION OF ETHYLENE GLYCOL MONOETHYL ETHER WITH DIETHYL SULFATE
Glycol ethers are produced by reacting ethylene with alcohols in presence of either acid or base catalysts. Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

Wholesale and Retail Trade
Printing and Related Support Activities
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethane, 1,1'-oxybis[2-ethoxy-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

A monitoring method based on solvent extraction of adsorbed target glymes followed by gas chromatograph-mass spectrometry GC -MS analysis was developed for ... diethylene glycol diethyl ether. The best recoveries of target glymes were achieved when using a combination of sample collection medium of graphitised carbon black (GCB) with a solvent mixture of methylene chloride and methanol (95/5, v/v). Method detection /limit was/ ... 1.5 microg/cu m for diethylene glycol diethyl ether ... . Using this method ... diethylene glycol diethyl ether /was/ ... detected and measured successfully in diluted vehicle exhausts in diesel fuel engine tests.

Clinical Laboratory Methods

Analyte: diethylene glycol diethyl ether; matrix: urine; procedure: gas chromatography with flame ionization detection

Stability Shelf Life

Extremely stable

Dates

Modify: 2023-08-15

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